2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane
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Overview
Description
2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane is an organoboron compound that features a trifluoromethoxy group and a fluorine atom on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process would be optimized for high yield and purity, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The trifluoromethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and other boron-containing compounds, which can be further utilized in various chemical syntheses.
Scientific Research Applications
2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. It can also participate in various catalytic processes, facilitating chemical transformations through its boron center .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane is unique due to the presence of both a trifluoromethoxy group and a fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties. These features make it a valuable compound in various chemical reactions and applications, distinguishing it from other similar boronic acids and esters .
Properties
CAS No. |
184845-92-9 |
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Molecular Formula |
C13H15BF4O3 |
Molecular Weight |
306.06 g/mol |
IUPAC Name |
2-[3-fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H15BF4O3/c1-2-3-9-7-19-14(20-8-9)10-4-5-12(11(15)6-10)21-13(16,17)18/h4-6,9H,2-3,7-8H2,1H3 |
InChI Key |
CXSGOURTBHVGAL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)CCC)C2=CC(=C(C=C2)OC(F)(F)F)F |
Origin of Product |
United States |
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